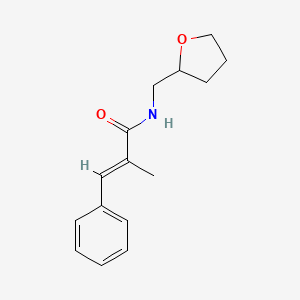![molecular formula C17H26N2O2 B5406854 N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as N-methyl-oxazepine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, it has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is not fully understood, but it has been suggested to act on the GABAergic system in the brain. It is believed to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reducing the likelihood of seizures. Additionally, it has been found to modulate the activity of glutamate receptors, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine has been found to exert various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is its potential as a lead compound for the development of new drugs for the treatment of neurological disorders and antimicrobial agents. Additionally, it has been found to exhibit low toxicity in animal models, making it a potential candidate for further development. However, one of the limitations of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine. One potential avenue is the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the antimicrobial properties of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine can be further explored for the development of new antimicrobial agents. Further research is also needed to understand the mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine and its potential interactions with other drugs.
Conclusion:
In conclusion, N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, or N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine, is a chemical compound that has potential applications in various scientific research areas. Its anticonvulsant, neuroprotective, and antimicrobial properties make it a potential candidate for the development of new drugs for the treatment of neurological disorders and antimicrobial agents. Further research is needed to fully understand the mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine involves the reaction of 4-methylphenethylamine with 2-bromo-1-(1,2-oxazinan-2-yl)propan-1-one. This reaction results in the formation of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, which is then purified and characterized using various analytical techniques.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-8-15(9-7-14)17(2,3)18-16(20)10-12-19-11-4-5-13-21-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDPZENAVRTZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5406798.png)
![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![ethyl 1-[4-(2-methoxyphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5406812.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)

![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5406872.png)
